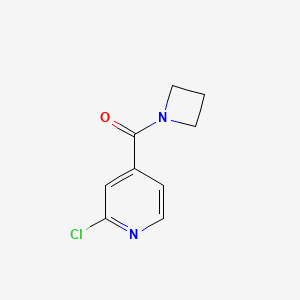
3-amino-N-methyl-2-(methylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-methyl-2-(methylamino)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in medicinal chemistry and other fields. This compound is characterized by the presence of an amino group, a methyl group, and a benzamide structure, making it a versatile intermediate in various chemical reactions and syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-methyl-2-(methylamino)benzamide can be achieved through several methods. One common approach involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is typically carried out in a microflow system to optimize reaction conditions and achieve high yields . Another method involves the reduction of 4-methyl-3-nitroaniline followed by selective acylation .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow microreactor systems. These systems allow for precise control of reaction parameters, leading to efficient and scalable production . The use of microreactors also minimizes the formation of by-products and enhances the overall yield of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-N-methyl-2-(methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino compounds, and various substituted benzamides .
Applications De Recherche Scientifique
3-amino-N-methyl-2-(methylamino)benzamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-amino-N-methyl-2-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities . The molecular targets and pathways involved in these effects are still under investigation, but they are believed to include key signaling proteins and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-N,3-dimethylbenzamide: This compound has a similar structure but differs in the position of the amino and methyl groups.
N-methylbenzamide: A simpler compound with only one methyl group attached to the benzamide structure.
3-amino-N-methylbenzamide: Lacks the additional methyl-amino group present in 3-amino-N-methyl-2-(methylamino)benzamide.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry and other fields .
Propriétés
Formule moléculaire |
C9H13N3O |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
3-amino-N-methyl-2-(methylamino)benzamide |
InChI |
InChI=1S/C9H13N3O/c1-11-8-6(9(13)12-2)4-3-5-7(8)10/h3-5,11H,10H2,1-2H3,(H,12,13) |
Clé InChI |
WUFIZTHEOIJXRS-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CC=C1N)C(=O)NC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(3-Amino-5-methylphenyl)-1,3-thiazol-2-yl]-1,4-diazepan-2-one](/img/structure/B8614643.png)




![4-Chloro-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridine](/img/structure/B8614703.png)






